molecular formula C18H19ClN6O2 B1392514 4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride CAS No. 1242953-46-3

4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride

Cat. No. B1392514
M. Wt: 386.8 g/mol
InChI Key: UKTUWKVXRYYWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride” is a synthetic compound that is available for purchase from various chemical suppliers . It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Biological Evaluation

Recent research has indicated that quinolines, including derivatives like 4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride, are active compounds with a wide spectrum of biodynamic activities. They are used as potent therapeutic agents. The study by Faldu et al. (2014) synthesized similar compounds and evaluated their antimicrobial efficacy against various bacteria and fungi, comparing their effectiveness with standard drugs like Ampicillin and Ciprofloxacin (Faldu et al., 2014).

Antiparasitic and Antimalarial Applications

Quinoline derivatives have been investigated for their antiparasitic and antimalarial properties. Saadeh et al. (2009) synthesized novel compounds derived from antiparasitic precursors and tested them for antiamoebic and antigiardial activities. Their research found that some compounds showed potent activities against parasites like Entamoeba histolytica and Giardia intestinalis, with IC50 values significantly lower than standard drugs (Saadeh, Mosleh, & Mubarak, 2009).

Cytotoxic Activity

Research has also been conducted on the cytotoxic activities of quinoline derivatives. Vilchis-Reyes et al. (2010) synthesized a series of quinoline-substituted aminopyrimidines and evaluated their cytotoxic activity. Their findings indicated that certain compounds in this series displayed significant cytotoxic activity, suggesting potential use in cancer treatment (Vilchis-Reyes et al., 2010).

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial properties. Dave and Rahatgaonkar (2016) synthesized new compounds derived from a quinoline scaffold and evaluated their growth inhibitory activity against various bacterial and fungal strains. Their study contributed to the understanding of the antimicrobial potential of quinoline derivatives (Dave & Rahatgaonkar, 2016).

properties

IUPAC Name

4-methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2.ClH/c1-13-11-17(21-16-4-3-14(24(25)26)12-15(13)16)22-7-9-23(10-8-22)18-19-5-2-6-20-18;/h2-6,11-12H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTUWKVXRYYWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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